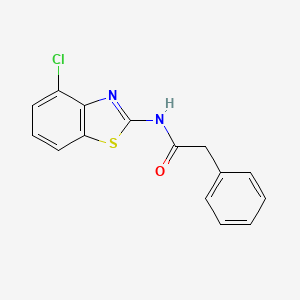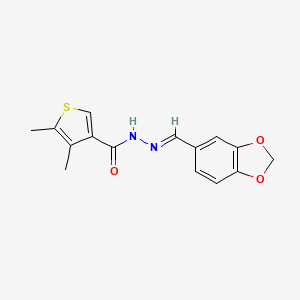![molecular formula C15H12ClFN2OS B5724590 2-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5724590.png)
2-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acetamide, also known as CF3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the family of thioamides and has been studied for its various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acetamide is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins involved in inflammation, cancer, and bacterial infections. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, this compound has been shown to have antibacterial activity against various bacteria, including Staphylococcus aureus and Escherichia coli.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acetamide is its potential therapeutic properties. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial effects, making it a promising compound for the treatment of various diseases. However, there are also limitations to using this compound in lab experiments. One of the limitations is its potential toxicity. This compound has been shown to be toxic to certain cell types, and its toxicity needs to be carefully evaluated before it can be used in clinical trials.
Future Directions
There are several future directions for the study of 2-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acetamide. One direction is to further investigate its potential therapeutic properties. This compound has shown promising results in preclinical studies, and further studies are needed to evaluate its efficacy in clinical trials. Another direction is to investigate the mechanism of action of this compound. The exact mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its molecular targets. Finally, future studies could focus on the development of new derivatives of this compound with improved efficacy and reduced toxicity.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial effects, making it a promising compound for the treatment of various diseases. The synthesis of this compound involves the reaction between 2-fluoroaniline and 4-chlorobenzoyl isothiocyanate in the presence of a base. This compound has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation, cancer, and bacterial infections. However, further studies are needed to fully understand its mechanism of action and evaluate its efficacy in clinical trials.
Synthesis Methods
The synthesis of 2-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acetamide involves the reaction between 2-fluoroaniline and 4-chlorobenzoyl isothiocyanate in the presence of a base. The resulting product is then treated with acetic anhydride to produce this compound. The yield of this reaction is around 80%, and the purity of the product can be achieved by recrystallization.
Scientific Research Applications
2-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acetamide has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial effects. This compound has been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and bacterial infections.
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[(2-fluorophenyl)carbamothioyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2OS/c16-11-7-5-10(6-8-11)9-14(20)19-15(21)18-13-4-2-1-3-12(13)17/h1-8H,9H2,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIFALOFZBNOKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)CC2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5724517.png)
![N-[(5-chloro-1H-indol-3-yl)methyl]-3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5724525.png)

![N-{3-[5-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-methylbenzamide](/img/structure/B5724529.png)


![6-(2-methoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5724553.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5724561.png)
![2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5724577.png)
![ethyl 4-[(3-methyl-2-nitrobenzoyl)amino]benzoate](/img/structure/B5724584.png)



![N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5724613.png)